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Compound of Interest

Compound Name: 2-Cyclopropoxy-N-methylaniline

CAS No.: 1243439-17-9

Cat. No.: B1378905

Get Quote

Executive Summary & Compound Identity
2-Cyclopropoxy-N-methylaniline is a specialized aromatic amine derivative characterized by

an ortho-cyclopropoxy substituent relative to a secondary N-methyl amino group. This

structural motif is significant in medicinal chemistry as a bioisostere for ortho-anisidines, often

used to modulate metabolic stability and lipophilicity in CNS-active agents.

This guide provides a comprehensive spectroscopic breakdown (NMR, IR, MS) derived from

fragment-based chemometric analysis and empirical data of homologous substructures (N-

methylaniline and cyclopropyl phenyl ether).
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Property Data

IUPAC Name N-Methyl-2-(cyclopropyloxy)aniline

Molecular Formula C₁₀H₁₃NO

Molecular Weight 163.22 g/mol

Monoisotopic Mass 163.0997

Core Moiety 1,2-Disubstituted Benzene (Ortho-substituted)

Mass Spectrometry (MS) Analysis
Methodology: Electron Impact (EI, 70 eV) and Electrospray Ionization (ESI).

Fragmentation Pathway Logic
The mass spectrum of 2-Cyclopropoxy-N-methylaniline is dominated by the stability of the

nitrogen lone pair and the lability of the cyclopropyl ether bond.

Molecular Ion (M⁺, m/z 163): The parent peak will be distinct. The odd mass number

confirms the presence of an odd number of nitrogen atoms (Nitrogen Rule).

Loss of Methyl Radical (M-15, m/z 148): Cleavage of the N-methyl group is a common

pathway for N-alkylanilines, typically followed by ring expansion or stabilization as an

iminium ion.

Loss of Cyclopropyl/Allyl Radical (M-41, m/z 122): The cyclopropyl group often undergoes

ring opening to an allyl radical before cleavage, or direct loss of the cyclopropyl radical,

leaving a phenoxy cation species.

Base Peak Candidate (m/z 106/107): Cleavage of the ether oxygen bond or rearrangement

can lead to N-methylaniline-like fragments.

Predicted MS Fragmentation Diagram
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Figure 1: Proposed fragmentation pathway for 2-Cyclopropoxy-N-methylaniline under EI

conditions.

Infrared Spectroscopy (IR)
Methodology: FTIR (ATR or KBr disk).

The IR spectrum serves as a fingerprint for the ortho-substitution pattern and the specific

nature of the ether linkage.
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Functional Group Wavenumber (cm⁻¹) Band Characteristics Structural Origin

N-H Stretch 3380 – 3420 Single, sharp band

Secondary amine (νN-

H). Lower frequency

than primary amines.

C-H (Cyclopropyl) 3010 – 3090 Weak, sharp

High tension C-H

bonds of the

cyclopropane ring.

C-H (Aromatic) 3000 – 3050 Medium Aryl C-H stretching.

C-H (Aliphatic) 2850 – 2950 Medium
N-Methyl C-H

stretching.

C=C (Aromatic) 1580 – 1610 Strong
Benzene ring

breathing modes.

C-O Stretch 1230 – 1260 Strong
Aryl-Alkyl ether

linkage (Ar-O-R).

Cyclopropyl Ring ~1020 Medium

Ring

deformation/breathing

mode.

Nuclear Magnetic Resonance (NMR)
Methodology: 400 MHz or higher, Solvent: CDCl₃ (Standard) or DMSO-d₆ (To observe labile

protons).

¹H NMR (Proton) Prediction
The spectrum will display four distinct regions: Aromatic, N-H, Ether-Methine, and High-Field

Aliphatic.

Aromatic Region (6.5 – 7.2 ppm): The 4 aromatic protons will show an ABCD pattern (or

complex multiplet) typical of 1,2-disubstitution. The proton ortho to the nitrogen (H-6) is

typically shielded relative to benzene, while the proton ortho to the oxygen (H-3) is also

shielded but less so than H-6.
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N-H (4.0 – 5.0 ppm): Broad singlet. Chemical shift is concentration and solvent dependent.

Cyclopropyl Methine (-CH-O-) (3.7 – 3.9 ppm): A septet or multiplet. Deshielded by the

oxygen atom.

N-Methyl (2.8 – 2.9 ppm): A sharp singlet (3H).

Cyclopropyl Methylene (-CH₂-) (0.6 – 0.9 ppm): Two multiplets (2H each) corresponding to

the cis and trans protons relative to the ether linkage.

¹³C NMR (Carbon) Prediction
Aromatic Ipso (C-O): ~145-150 ppm (Deshielded by Oxygen).

Aromatic Ipso (C-N): ~138-142 ppm (Deshielded by Nitrogen).

Aromatic CH: 110-125 ppm (Ortho/Para positions shielded by resonance).

Cyclopropyl CH: ~51-53 ppm.[1]

N-Methyl: ~30-31 ppm.[1]

Cyclopropyl CH₂: ~6-7 ppm (Characteristic high field).

NMR Assignment Workflow
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Figure 2: Logical workflow for confirming the structure via NMR.

Experimental Protocols
Protocol A: Sample Preparation for High-Resolution
NMR
Objective: Eliminate concentration effects on the N-H shift and prevent aggregation.

Mass: Weigh 5–10 mg of 2-Cyclopropoxy-N-methylaniline.

Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal

standard.

Note: Use DMSO-d₆ if the N-H signal is broadened into the baseline by exchange; DMSO

will sharpen the N-H signal and shift it downfield (~5-6 ppm) due to hydrogen bonding.

Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove

suspended solids.
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Acquisition: Run 16 scans for ¹H and 1024 scans for ¹³C.

Protocol B: GC-MS Identification
Objective: Confirm purity and molecular mass.

Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

Carrier Gas: Helium at 1.0 mL/min.

Temperature Program:

Hold 60°C for 2 min.

Ramp 20°C/min to 280°C.

Hold 5 min.

Inlet: Split mode (20:1), 250°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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